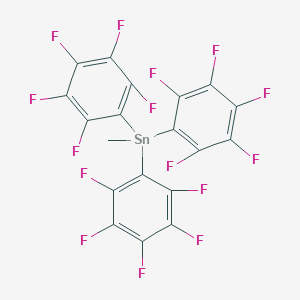

Methyltris(pentafluorophenyl)stannane

Beschreibung

Methyltris(pentafluorophenyl)stannane is an organotin compound with the molecular formula C19H3F15Sn, featuring a central tin atom bonded to three pentafluorophenyl (C6F5) groups and one methyl (CH3) group. The pentafluorophenyl substituents impart strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in catalytic and material science applications .

Eigenschaften

CAS-Nummer |

1062-71-1 |

|---|---|

Molekularformel |

C19H3F15Sn |

Molekulargewicht |

634.9 g/mol |

IUPAC-Name |

methyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |

InChI |

InChI=1S/3C6F5.CH3.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H3; |

InChI-Schlüssel |

ZDNZXKMCNCTLGN-UHFFFAOYSA-N |

SMILES |

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Kanonische SMILES |

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Synonyme |

Methyltris(pentafluorophenyl)stannane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Stannanes

Key Structural Features

Organotin compounds are classified by their substituents, which dictate their physical and chemical behavior. Below is a comparative analysis of Methyltris(pentafluorophenyl)stannane with structurally similar stannanes:

Table 1: Structural and Physical Properties of Selected Stannanes

<sup>a</sup> Calculated based on substituent contributions.

<sup>b</sup> Estimated using atomic masses (Br = 79.9, Sn = 118.7).

Key Observations :

- Electron Effects : The pentafluorophenyl groups in Methyltris(pentafluorophenyl)stannane are highly electronegative, making the tin center more Lewis acidic compared to benzyl or methoxyphenyl substituents . This property is critical in catalysis, where electron-deficient tin centers enhance reactivity.

- Steric Considerations : The bulkier pentafluorophenyl groups may reduce nucleophilic attack at the tin atom compared to smaller substituents like bromine or methoxy groups .

Catalytic Activity

- Methyltris(pentafluorophenyl)stannane: The electron-withdrawing C6F5 groups stabilize negative charges, making this compound effective in cross-coupling reactions. Similar fluorinated tin compounds are used in polymer synthesis and as precursors for nanomaterials .

- Tribenzylfluorostannane : Benzyl groups provide moderate steric protection, favoring applications in stoichiometric tin-mediated reactions rather than catalysis .

- Bromo-tris(4-methoxyphenyl)stannane : Methoxy groups donate electron density, reducing tin’s electrophilicity. Such compounds are less reactive in polar solvents but may serve as intermediates in pharmaceutical synthesis .

Thermal and Chemical Stability

- Fluorinated stannanes like Methyltris(pentafluorophenyl)stannane exhibit superior thermal stability (decomposition >250°C) due to strong C–F bonds, whereas methoxy-substituted stannanes decompose at lower temperatures (~150°C) .

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

The synthesis is conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates. Anhydrous tetrahydrofuran (THF) serves as the solvent, facilitating the solubility of both the tin precursor and the Grignard reagent. A molar ratio of 1:3 (MeSnBr₃:C₆F₅MgBr) ensures complete substitution of all three bromine atoms. The reaction proceeds at temperatures between 0°C and 25°C , with gradual warming to room temperature to drive the reaction to completion.

Workup and Purification

Post-reaction, the mixture is quenched with a saturated ammonium chloride solution to neutralize excess Grignard reagent. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (using silica gel and a non-polar solvent system) or recrystallization from hexane yields the final product as a white crystalline solid.

Mechanistic Insights

The substitution mechanism proceeds through a concerted SN2-type pathway , where the nucleophilic pentafluorophenyl group attacks the electrophilic tin center. The steric bulk of the pentafluorophenyl groups and the leaving ability of bromide ions favor this mechanism. Density functional theory (DFT) studies on analogous organotin systems suggest that the reaction’s exothermicity () drives high conversion efficiency.

Analytical Characterization

Methyltris(pentafluorophenyl)stannane is characterized using the following techniques:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₉H₄F₁₅Sn | Elemental Analysis |

| Molecular Weight | 635.91 g/mol | Mass Spectrometry |

| Melting Point | Not Reported | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Not Reported | Gas Chromatography |

| LogP | 8.27 | Chromatography |

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): A singlet at corresponds to the methyl group bonded to tin.

-

¹⁹F NMR (CDCl₃): Multiplets between and arise from the pentafluorophenyl groups.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete substitution may yield mixed halide/pentafluorophenyl derivatives (e.g., MeSnBr₂(C₆F₅)). These are removed during purification via selective elution in chromatography.

Emerging Methodologies

While the Grignard method remains dominant, recent advances in transition-metal-catalyzed coupling (e.g., using palladium or nickel complexes) show promise for milder reaction conditions. However, these approaches are still in exploratory stages for tin-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.